molecular formula C9H10Cl2O B8691610 1-Chloro-4-(3-chloropropoxy)benzene

1-Chloro-4-(3-chloropropoxy)benzene

Cat. No.: B8691610
M. Wt: 205.08 g/mol
InChI Key: HRGKYGQCSVUDHA-UHFFFAOYSA-N
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Description

1-Chloro-4-(3-chloropropoxy)benzene is a halogenated alkoxybenzene with the molecular formula C9H11ClO . This compound is of significant interest in organic synthesis, where alkoxybenzene derivatives are widely utilized as key intermediates . Its structure, featuring both an ether linkage and chloroalkyl terminal group, makes it a versatile building block for constructing more complex molecules. For instance, related halogenoalkoxybenzenes are employed in the synthesis of diketopyrrolopyrrole derivatives, a class of strongly fluorescent heterocyclic pigments with applications in material science . Researchers value this compound for its utility in molecular structure optimization through variations of substituents on aromatic systems . The synthesis of such compounds typically involves the alkylation of a phenol derivative, such as reacting a dihydroxybenzene with a dihaloalkane in the presence of a base like potassium carbonate . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

1-chloro-4-(3-chloropropoxy)benzene

InChI

InChI=1S/C9H10Cl2O/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2

InChI Key

HRGKYGQCSVUDHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain Branching : Branched chains (e.g., 2-chloro-2-methylpropyl ) introduce steric hindrance, affecting reaction yields and regioselectivity.
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents (e.g., 1-chloro-4-(trifluoromethyl)benzene ) enhance electrophilicity of the aromatic ring, influencing reactivity in cross-coupling reactions.

Challenges :

  • Base and solvent selection (e.g., K₂CO₃ vs. NaOH; EtOH vs. THF) significantly affect yields in alkoxylation reactions .
  • Steric hindrance in branched analogs (e.g., 2-chloro-2-methylpropyl ) complicates nucleophilic substitutions.

Physicochemical Properties

Property This compound (Inferred) 1-Chloro-4-(trifluoromethyl)benzene DDE
Molecular Weight (g/mol) 217.09 180.56 314.6
Boiling Point (°C) ~200–220 (estimated) 139.3 Decomposes at high temps
Log Kow ~3.5 (estimated) 3.6 6.3 (highly lipophilic)
Environmental Persistence Moderate High BCF (110) Extremely high

Notes:

  • Chloropropoxy chains may enhance water solubility compared to fully chlorinated hydrocarbons like DDE.

Q & A

Q. What are the standard synthetic routes for preparing 1-Chloro-4-(3-chloropropoxy)benzene?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-chlorophenol with 1,3-dichloropropane in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like acetonitrile or DMF. The reaction is heated (~80°C) for 12–24 hours to ensure complete substitution. Post-reaction, the product is isolated via filtration, solvent evaporation under reduced pressure, and purified by recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity of this compound?

Key characterization techniques include:

  • ¹H/¹³C-NMR : Peaks for aromatic protons (δ 6.8–7.4 ppm), methylene groups (δ 3.5–4.2 ppm), and chlorine substituents.
  • FT-IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 218 (C₉H₁₀Cl₂O) and fragmentation patterns consistent with the propoxy chain .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers away from light and moisture.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for acute toxicity (Category 4) and flammability (Category 3) risks .

Advanced Research Questions

Q. What mechanistic insights govern substitution reactions involving the 3-chloropropoxy chain?

The reactivity of the terminal chlorine in the propoxy chain depends on the nucleophile and solvent. For example:

  • SN2 Pathway : Dominates in polar aprotic solvents (e.g., DMSO) with strong nucleophiles (e.g., NaN₃), yielding azide derivatives.
  • SN1 Pathway : Observed in protic solvents (e.g., ethanol) with weaker nucleophiles, leading to carbocation intermediates and potential rearrangements.
    Competing elimination (E2) may occur under high-temperature or strongly basic conditions .

Q. How can computational modeling predict environmental persistence and toxicity?

  • QSAR Models : Estimate log Kow (~3.8) to predict bioaccumulation potential.
  • Molecular Dynamics : Simulate interactions with soil organic matter (Koc ~1600) to assess mobility.
  • DFT Studies : Evaluate hydrolysis kinetics (e.g., half-life >100 days in water) and photodegradation pathways under UV light .

Q. How should researchers address contradictory data in reaction yields or purity?

  • Variable Control : Optimize reaction parameters (e.g., solvent purity, catalyst loading). For example, trace moisture in acetonitrile can deactivate NaH, reducing yields.
  • Analytical Cross-Validation : Use HPLC or GC-MS to detect by-products (e.g., unreacted 4-chlorophenol).
  • Replication : Reproduce experiments under inert atmospheres (N₂/Ar) to rule out oxidation side reactions .

Q. What strategies enhance regioselectivity in further functionalization of the benzene ring?

  • Electrophilic Aromatic Substitution (EAS) : Use directing effects of the chlorine substituent. For nitration, the meta position is favored due to the electron-withdrawing Cl.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the para position requires Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids. Steric hindrance from the propoxy chain may influence selectivity .

Q. How can biodegradation studies inform environmental risk assessments?

  • Aerobic/Anaerobic Screening : Use OECD 301/311 tests to measure degradation rates. For example, under anaerobic conditions with sludge inoculum, ~64% degradation in 59 days is reported for analogous chlorinated aromatics.
  • Metabolite Identification : LC-MS/MS can detect intermediates like chlorophenols or carboxylic acids, indicating cleavage of the ether bond .

Notes for Methodological Rigor

  • Reproducibility : Document reaction conditions meticulously (e.g., solvent batch, stirring rate).
  • Contaminant Screening : Use ICP-MS to check for metal impurities in catalysts.
  • Ethical Compliance : Adhere to institutional guidelines for chlorinated waste disposal .

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